molecular formula C4H10NaO6S4+ B1670654 Dimesna CAS No. 16208-51-8

Dimesna

Cat. No. B1670654
CAS RN: 16208-51-8
M. Wt: 305.4 g/mol
InChI Key: KQYGMURBTJPBPQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimesna is the disodium salt form of dithio-ethane sulfonate, a dimer of mesna and a disulfide bond disrupting agent (DDA), with uroprotective, nephroprotective, chemoprotective, chemosensitizing and chemo-enhancing activities .


Synthesis Analysis

Dimesna is formed by the metabolism of Mesna, a thiol compound . The action of glutathione dehydrogenase on the reabsorbed portion generates free sulfhydryl .


Molecular Structure Analysis

The molecular formula of Dimesna is C4H8Na2O6S4 . The InChIKey is KQYGMURBTJPBPQ-UHFFFAOYSA-L . The Canonical SMILES is C (CS (=O) (=O) [O-])SSCCS (=O) (=O) [O-]. [Na+]. [Na+] .


Chemical Reactions Analysis

Similar to endogenous intracellular disulfides, Dimesna undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via the two-step S N 2 reaction .


Physical And Chemical Properties Analysis

The molecular weight of Dimesna is 326.34 . The CAS number is 16208-51-8 .

Scientific Research Applications

Uroprotective Mechanism and Metabolism

Dimesna's primary application is its uroprotective effect against the harmful side effects of certain chemotherapy drugs. It undergoes reduction in the kidney to form mesna (2-mercaptoethane sulfonate), which chemically interacts with toxic metabolites such as acrolein and 4-hydroxy-ifosfamide, facilitating their detoxification. This process significantly mitigates the risk of hemorrhagic cystitis, a common side effect of cyclophosphamide and ifosfamide therapy. Studies have shown that Dimesna, when administered alongside chemotherapy agents, can significantly reduce the incidence of bladder toxicity without affecting the therapeutic efficacy of the chemotherapy itself (Ormstad et al., 1983).

Pharmacokinetics and Cellular Transport

Research into the pharmacokinetics and cellular transport mechanisms of Dimesna reveals complex interactions with cellular transporters and enzymes. Dimesna is absorbed from the intestine and undergoes reduction to mesna during this process. In plasma, mesna is rapidly oxidized back to Dimesna, which is then transported to the kidney where it is filtered and reabsorbed by renal tubular cells. The reduction of Dimesna to mesna within these cells is crucial for its pharmacological activity, involving cytosolic enzymes such as thiol transferase and glutathione reductase. This interplay underscores the importance of glutathione in Dimesna's metabolism and action, highlighting the drug's reliance on intracellular redox mechanisms (Ormstad & Uehara, 1982).

Antitumor Activity and Therapeutic Potential

Beyond its role in mitigating chemotherapy-induced urotoxicity, Dimesna has been explored for its direct antitumor activity. In vitro studies have indicated that mesna, the reduced form of Dimesna, may inhibit the growth of various human malignant cell lines, suggesting a potential therapeutic role in cancer treatment beyond its protective effects. This activity varies across cell lines, with some showing significant sensitivity to mesna. The findings imply a possible use of mesna in the treatment of superficial bladder cancer, where prolonged oral treatment has shown promising clinical effects (Blomgren et al., 1991).

Safety And Hazards

The safety data sheet for Dimesna can be found online .

Future Directions

Dimesna is under clinical development by Lantern Pharma and currently in Phase II for Non-Small Cell Lung Cancer . According to GlobalData, Phase II drugs for Non-Small Cell Lung Cancer have a 38% phase transition success rate .

Relevant Papers

There are several relevant papers on Dimesna. For instance, one paper discusses the enzymatic and non-enzymatic mechanisms of Dimesna metabolism . Another paper presents an in vitro and in vivo assessment of renal drug transporters in the disposition of Mesna and Dimesna .

properties

IUPAC Name

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYGMURBTJPBPQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

45127-11-5 (Parent)
Record name Dimesna [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6066024
Record name Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimesna

CAS RN

16208-51-8
Record name Dimesna [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesna
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMESNA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The ongoing S-acetyl-2-mercaptoethane sulfonic acid, sodium salt (20 g) is dissolved in water and added 1N sodium hydroxide to adjust the pH to 9.0. The reaction mixture is the then stirred while bubbling oxygen for 48 hours. The aqueous portion is then concentrated and crystallized out the product directly. Yield is found to be 80%. The product is characterized by NMR and corroborated the structure with the authentic sample.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimesna
Reactant of Route 2
Reactant of Route 2
Dimesna
Reactant of Route 3
Reactant of Route 3
Dimesna
Reactant of Route 4
Dimesna
Reactant of Route 5
Reactant of Route 5
Dimesna
Reactant of Route 6
Dimesna

Citations

For This Compound
588
Citations
M Verschraagen, THU Zwiers, PE de Koning… - … of Chromatography B …, 2001 - Elsevier
A sensitive and accurate assay was developed and validated to determine BNP7787 (dimesna), a new protector against cisplatin-induced toxicities, and its metabolite mesna in plasma …
Number of citations: 25 www.sciencedirect.com
A El‐Yazigi, P Ernst, S Al‐Rawithi… - The Journal of …, 1997 - Wiley Online Library
This study was undertaken to examine the pharmacokinetics of mesna and its dimer form, dimesna, in the plasma and urine of patients undergoing bone marrow transplantation who …
Number of citations: 19 accp1.onlinelibrary.wiley.com
MR Habs, D Schmáhl - Cancer, 1983 - Wiley Online Library
… Two groups received mesna or dimesna only, and … dimesna significantly reduced the bladder tumor risk, this reduction being dose‐related. In the 100 rats treated with mesna or dimesna …
MJ Cutler, BL Urquhart, TJ Velenosi… - The Journal of …, 2012 - Wiley Online Library
… of dimesna by the kidney parenchyma, 13 our initial objective was to characterize dimesna … OAT transporters as responsible for the uptake of dimesna, our second objective was to …
Number of citations: 34 accp1.onlinelibrary.wiley.com
A El-Yazigi, A Yusuf, S Al-Rawithi - Therapeutic drug monitoring, 1995 - journals.lww.com
We describe in this report an expedient and accurate liquid chromatographic method for measurement of mesna and dimesna in plasma and urine. The separation of mesna and the …
Number of citations: 25 journals.lww.com
V Kurowski, T Wagner - Cancer chemotherapy and pharmacology, 1997 - Springer
… dimesna are not quite uniform. Whereas some authors report an almost complete urinary recovery of mesna/dimesna … detectable as urinary mesna and dimesna in our patients (Table 3) …
Number of citations: 39 link.springer.com
K Ormstad, N Uehara - FEBS letters, 1982 - Elsevier
… may be of relevance to the pharmacodynamics of Dimesna. The group of patients who will … of Dimesna in the kidney, as well as to study the polarity and specificity of Dimesna uptake …
Number of citations: 40 www.sciencedirect.com
YS Li, Y Wang, JS Church, F Garzena, Z Zhang… - Spectrochimica Acta Part …, 2003 - Elsevier
… For both mesna and dimesna, at least two rotational … and dimesna adsorbed as thiolate on silver sol particles with the cleavage of the SH bond in mesna and the SS bond in dimesna…
Number of citations: 25 www.sciencedirect.com
MP Goren, LC Hsu, JT Li - Cancer research, 1998 - AACR
… to dimesna in the plasma of clinical samples led us to reinvestigate the hepatic metabolism of mesna and dimesna… re duction of dimesna to mesna that is proportional to dimesna concen …
Number of citations: 22 aacrjournals.org
M Morhmann, S Ansorge, B Schönfeld, M Brandis - Pediatric Nephrology, 1994 - Springer
… was more pronounced in the presence of DIMESNA than in its absence. MESNA completely … that DIMESNA is not metabolized sufficiently by LLC-PK1 cells. Moreover, DIMESNA may …
Number of citations: 25 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.